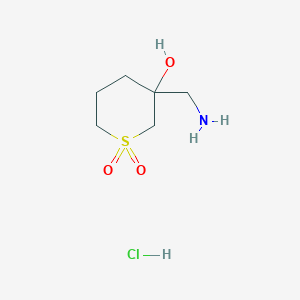
3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, a hydroxy group, and a thiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of a thiane ring followed by the introduction of aminomethyl and hydroxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxy groups play a crucial role in binding to target molecules, leading to various biochemical effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzymatic inhibition and receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)benzoic acid hydrochloride
- 3-aminomethylphenylboronic acid, pinacol ester hydrochloride
Uniqueness
Compared to similar compounds, 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride stands out due to its unique thiane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C6H14ClNO3S |
|---|---|
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1,1-dioxothian-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO3S.ClH/c7-4-6(8)2-1-3-11(9,10)5-6;/h8H,1-5,7H2;1H |
Clave InChI |
FYDWGVJOJVEXJG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CS(=O)(=O)C1)(CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


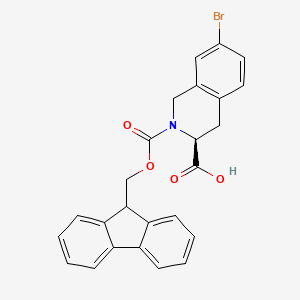
![tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)


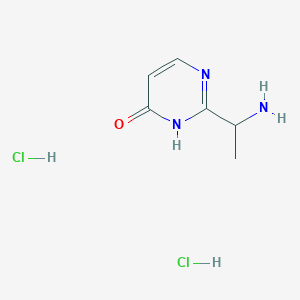
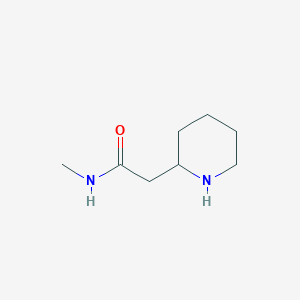
![rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis](/img/structure/B13513992.png)
![Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride](/img/structure/B13514001.png)
![Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)
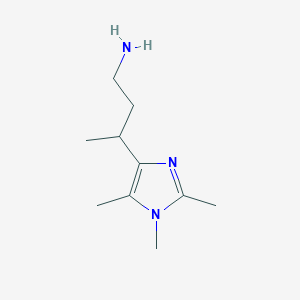
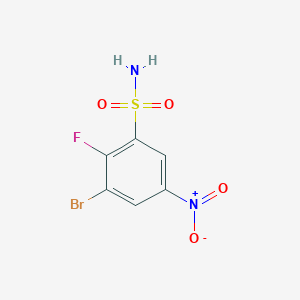

![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)

